magnesium;carbanide;propane

Organomagnesium chemistry Halide-free reagents Synthesis optimization

Magnesium;carbanide;propane is an organomagnesium complex with the molecular formula C₄H₁₀Mg and molecular weight of 82.43 g/mol. This compound belongs to the class of magnesium alkyl/carbanion complexes that serve as intermediates or reagents in organometallic synthesis and catalysis.

Molecular Formula C4H10Mg
Molecular Weight 82.43 g/mol
Cat. No. B12444923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;carbanide;propane
Molecular FormulaC4H10Mg
Molecular Weight82.43 g/mol
Structural Identifiers
SMILES[CH3-].CC[CH2-].[Mg+2]
InChIInChI=1S/C3H7.CH3.Mg/c1-3-2;;/h1,3H2,2H3;1H3;/q2*-1;+2
InChIKeyFTYVLPZXBOIKJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium;carbanide;propane (CAS 91754-75-5) for Organometallic Synthesis and Catalysis


Magnesium;carbanide;propane is an organomagnesium complex with the molecular formula C₄H₁₀Mg and molecular weight of 82.43 g/mol . This compound belongs to the class of magnesium alkyl/carbanion complexes that serve as intermediates or reagents in organometallic synthesis and catalysis . Unlike conventional Grignard reagents which incorporate halide counterions (e.g., Br⁻, Cl⁻, I⁻) , this compound features a carbanide moiety coordinated with propane, presenting a distinct structural motif. The compound has been reported under multiple CAS registrations including 91754-75-5 and 70703-39-8 .

Why Magnesium;carbanide;propane Cannot Be Interchanged with Standard Grignard Reagents or Alkylmagnesium Halides


Magnesium;carbanide;propane cannot be directly substituted with conventional Grignard reagents (e.g., methylmagnesium bromide, ethylmagnesium chloride) due to fundamental differences in halide content and coordination environment. Standard Grignard reagents exist as RMgX species containing halide ions that participate in Schlenk equilibrium and influence both nucleophilicity and aggregation state [1]. In contrast, magnesium;carbanide;propane is formulated without halide counterions, which alters its Lewis acidity, solubility behavior, and compatibility with electrophilic substrates . The presence of a coordinated propane moiety may also confer distinct steric and electronic properties affecting reaction selectivity and catalyst performance [2].

Quantitative Differentiation Evidence: Magnesium;carbanide;propane versus Comparable Organomagnesium Systems


Halide-Free Formulation versus Methylmagnesium Bromide: Counterion Composition Difference

Magnesium;carbanide;propane (C₄H₁₀Mg, MW 82.43 g/mol) contains no halide counterions, whereas standard methylmagnesium bromide (CH₃MgBr, MW 119.24 g/mol) incorporates a bromide counterion that comprises approximately 67% of its total molecular mass . This compositional difference eliminates halide interference in downstream synthetic steps and reduces residual inorganic mass following reactions.

Organomagnesium chemistry Halide-free reagents Synthesis optimization

Catalytic Oxidative Dehydrogenation of Propane: Mg-V-O versus Pb-V-O and Zn-V-O Systems

In oxidative dehydrogenation (ODH) of propane, magnesium-containing mixed oxide catalysts demonstrate superior activity compared to zinc- and lead-based analogs. Specifically, Me-V-O catalysts (Me = Mg, Zn, Pb) exhibit catalytic activity and selectivity in propane ODH following the order Mg > Pb > Zn [1]. The reduced performance of Zn-V-O and Pb-V-O catalysts relative to Mg-V-O samples of comparable composition is attributed to larger crystallite formation and lower surface defect concentrations that diminish active site availability [1]. Reaction conditions: 0.1 MPa propane partial pressure.

Oxidative dehydrogenation Propane activation Heterogeneous catalysis

Magnesium Divanadate versus Manganese Divanadate in Propane Oxidation

Comparative evaluation of bivalent metal divanadates in propane oxidation reveals that Mg divanadate exhibits both higher activity and superior selectivity than Mn divanadate [1]. While Cu divanadate achieves slightly higher selectivity than the Mg compound, the Mg system maintains a favorable balance of activity and selectivity parameters [1]. The observed activity is primarily associated with the redox behavior of vanadium cations, which can be modulated by the reducibility of the coordinating metal center.

Propane oxidation Metal divanadates Selective oxidation

Isostructural Mg versus Zn Complexes: Differential Electrophilicity and Reactivity

Isostructural magnesium and zinc complexes exhibit distinct reactivity profiles stemming from differences in electrophilicity after complexation, despite their molecular-level structural similarities [1]. This difference manifests in catalytic applications including olefin reduction, imine and nitrile reduction, carbonyl reduction, CO₂ reduction, alkene isomerization, and hydrogen uptake/release processes [1]. The unique characteristics of Mg versus Zn complexes are reflected in both their solid-state structures and solution-phase chemistry.

Main group chemistry Catalytic reduction Structure-activity relationships

Molecular Weight and Density Advantages versus Halide-Containing Grignard Reagents

Magnesium;carbanide;propane (MW 82.43 g/mol) offers approximately 31% lower molecular weight than methylmagnesium bromide (MW 119.24 g/mol) and 29% lower than methylmagnesium iodide (MW 119.24 g/mol plus heavier iodide) . This molecular weight reduction translates directly to lower mass input requirements for stoichiometric reactions and reduced shipping/handling burdens.

Molecular weight Reagent economy Process optimization

Optimal Application Scenarios for Magnesium;carbanide;propane Based on Quantitative Evidence


Halide-Sensitive Synthetic Transformations Requiring Halide-Free Organomagnesium Reagents

The absence of halide counterions in magnesium;carbanide;propane (0 wt% halide versus 67 wt% Br⁻ in methylmagnesium bromide) makes this compound particularly suitable for electrophilic substrates susceptible to halide-mediated side reactions or for multi-step syntheses where residual halide accumulation compromises product purity . This property directly addresses procurement needs for halide-free organometallic building blocks in pharmaceutical intermediate synthesis and materials precursor preparation.

Propane Activation and Oxidative Dehydrogenation Catalyst Development

The established superiority of magnesium-containing catalysts (Mg-V-O) over zinc- and lead-based analogs in propane oxidative dehydrogenation (activity ranking: Mg > Pb > Zn) supports the selection of magnesium;carbanide;propane as a precursor for developing propane ODH catalyst systems . Additionally, Mg divanadate demonstrates higher activity and selectivity than Mn divanadate in propane oxidation, further validating magnesium-based systems for propane activation applications .

Magnesium-Specific Catalytic Transformations Requiring Distinct Electrophilicity

The systematic reactivity divergence between isostructural magnesium and zinc complexes—attributed to differences in electrophilicity after complexation—makes magnesium;carbanide;propane the preferred precursor for catalytic applications where magnesium's unique electrophilic character is essential. These applications include catalytic reduction of olefins, imines, nitriles, carbonyls, and CO₂; alkene isomerization; and hydrogen uptake/release processes .

Process Optimization Requiring Reduced Reagent Mass Input

The 30.9% lower molecular weight of magnesium;carbanide;propane (82.43 g/mol) compared to methylmagnesium bromide (119.24 g/mol) translates to proportionally reduced mass requirements for stoichiometric applications, offering tangible procurement and logistics advantages in large-scale operations . This molecular weight advantage directly impacts shipping costs, storage footprint, and reagent handling requirements.

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